5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 942034-80-2
VCID: VC8452468
InChI: InChI=1S/C20H18ClN5O4/c1-11-18(20-22-19(24-30-20)12-5-7-13(27-2)8-6-12)23-25-26(11)15-9-14(21)16(28-3)10-17(15)29-4/h5-10H,1-4H3
SMILES: CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC
Molecular Formula: C20H18ClN5O4
Molecular Weight: 427.8 g/mol

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

CAS No.: 942034-80-2

Cat. No.: VC8452468

Molecular Formula: C20H18ClN5O4

Molecular Weight: 427.8 g/mol

* For research use only. Not for human or veterinary use.

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole - 942034-80-2

Specification

CAS No. 942034-80-2
Molecular Formula C20H18ClN5O4
Molecular Weight 427.8 g/mol
IUPAC Name 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C20H18ClN5O4/c1-11-18(20-22-19(24-30-20)12-5-7-13(27-2)8-6-12)23-25-26(11)15-9-14(21)16(28-3)10-17(15)29-4/h5-10H,1-4H3
Standard InChI Key BUSABUCZSQZCEA-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC
Canonical SMILES CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₁₈ClN₅O₄, corresponding to a molecular weight of 427.8 g/mol. Its IUPAC name systematically describes the arrangement of the triazole and oxadiazole rings, along with substituents:

  • Triazole moiety: 1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl

  • Oxadiazole core: 1,2,4-oxadiazole substituted at positions 3 and 5

  • Aromatic substituents: 4-methoxyphenyl at position 3 of the oxadiazole.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number942034-80-2
Molecular FormulaC₂₀H₁₈ClN₅O₄
Molecular Weight427.8 g/mol
logPEstimated >3 (lipophilic)
Hydrogen Bond Acceptors7
Topological Polar Surface Area76.5 Ų

The SMILES notation (CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC) encodes the connectivity of the triazole-oxadiazole system and substituent positions. The InChIKey (BUSABUCZSQZCEA-UHFFFAOYSA-N) provides a unique identifier for database searches.

Crystallographic and Stereochemical Considerations

While no crystal structure data exist for this specific compound, analogous 1,2,4-oxadiazole derivatives exhibit planar aromatic systems with dihedral angles between rings influenced by substituents . For example, the orthorhombic crystal system (space group P2₁2₁2₁) observed in ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate highlights the conformational rigidity imparted by oxadiazole rings . Such data suggest that the title compound’s triazole and oxadiazole rings likely adopt coplanar arrangements, optimizing π-π stacking interactions in biological targets.

Synthetic Methodology

Reaction Sequence

The synthesis involves sequential heterocycle formation, as outlined below:

  • Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core. A 5-chloro-2,4-dimethoxyphenyl azide reacts with a propargyl precursor under mild conditions.

  • Oxadiazole Formation: The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For example, 4-methoxyphenyl amidoxime reacts with a triazole-substituted carbonyl chloride in dichloromethane.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with final purity >95% confirmed by HPLC.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct substitution patterns on the triazole (1,4-disubstituted vs. 1,5-disubstituted). NMR monitoring confirms the desired 1,4-regioisomer.

  • Stability of Intermediates: The amidoxime precursor is hygroscopic, requiring anhydrous conditions during cyclization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H oxadiazole)

    • δ 7.05 (s, 1H, triazole-C-H)

    • δ 3.91 (s, 3H, OCH₃), δ 2.45 (s, 3H, CH₃ triazole)

    • Residual solvent peaks at δ 1.26 (CDCl₃).

  • ¹³C NMR: 165.2 ppm (C=N oxadiazole), 153.1 ppm (C-O methoxy).

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺ m/z 428.1214) corroborates the molecular formula. Fragmentation patterns include loss of Cl (Δmlz 35) and sequential cleavage of methoxy groups.

CompoundIC₅₀ (nM)Target
5-(3,5-Dimethoxyphenyl)-3-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1,2,4-oxadiazole12.7Tubulin polymerization
5-(4-Fluorophenyl)-3-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-1,2,4-oxadiazole8.3Topoisomerase II
Title CompoundPendingHypothetical

Future Research Directions

Biological Screening

Priority assays include:

  • Kinase Inhibition Panel: Broad-spectrum screening against EGFR, VEGFR, and CDK families.

  • Cytotoxicity Profiling: NCI-60 human tumor cell line evaluation.

Structural Modifications

  • Electron-Withdrawing Groups: Replace 4-methoxyphenyl with nitro or cyano substituents to modulate electron density.

  • Chiral Derivatives: Introduce stereocenters via asymmetric synthesis to explore enantioselective activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator